molecular formula C9H18N2O B009766 1,2-Di-tert-butyldiaziridin-3-one CAS No. 19656-74-7

1,2-Di-tert-butyldiaziridin-3-one

Cat. No.: B009766
CAS No.: 19656-74-7
M. Wt: 170.25 g/mol
InChI Key: WCHLJTGWJIJZMR-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 3-Amino-N-[2-(2-hydroxyethyl)sulfonyl]ethyl benzamide (CAS: 107294-87-1) is a benzamide derivative with the molecular formula C₁₁H₁₆N₂O₄S . Its structure features:

  • A benzamide core (aromatic ring with a carboxamide group).
  • A 3-amino substituent on the benzene ring.
  • A sulfonylethyl side chain terminating in a hydroxyethyl group (2-(2-hydroxyethyl)sulfonyl ethyl).

Properties

IUPAC Name

1,2-ditert-butyldiaziridin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O/c1-8(2,3)10-7(12)11(10)9(4,5)6/h1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCHLJTGWJIJZMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(=O)N1C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60337985
Record name Diaziridinone, bis(1,1-dimethylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60337985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19656-74-7
Record name Diaziridinone, bis(1,1-dimethylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60337985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

BOC Anhydride-Mediated Protection

The use of di-tert-butyl dicarbonate (BOC anhydride) is a cornerstone for introducing tert-butyl groups into nitrogen-containing compounds. In a representative procedure, 3,3-dimethoxy-azetidine reacts with BOC anhydride in dichloromethane in the presence of triethylamine. This step selectively protects the amine, yielding 1-tert-butoxycarbonyl-3,3-dimethoxy-azetidine with a 91% yield. The reaction proceeds at 10–40°C, emphasizing the need for temperature control to prevent undesired side reactions.

Acid-Catalyzed Deprotection and Cyclization

Following BOC protection, acid hydrolysis facilitates cyclization. For example, treating 1-tert-butoxycarbonyl-3,3-dimethoxy-azetidine with 10% aqueous citric acid in ethyl acetate at 20–40°C removes methoxy groups, inducing ring closure to form 1-tert-butoxycarbonyl-3-azetidinone. Subsequent crystallization with hexane at 5–10°C isolates the product in 85% yield. This two-step approach demonstrates the compatibility of BOC protection with acid-labile intermediates.

Diaziridinone Ring Formation Strategies

Thermal Decomposition of Diazirines

Theoretical studies on diazirinone (a related compound) suggest that thermal decomposition of diazirines can generate carbene intermediates, which may cyclize to form diaziridinones. Ab initio calculations predict an activation enthalpy of 24–27 kcal/mol for diazirinone decomposition, indicating that synthesis requires low temperatures (<0°C) to stabilize intermediates. While direct evidence for 1,2-Di-tert-butyldiaziridin-3-one is limited, this pathway offers a plausible route for ring formation under rigorously controlled conditions.

Oxidative Cyclization

Patent CN111362852A describes oxidative methods for converting hydroxylated azetidines to ketones using dimethyl sulfoxide (DMSO) and oxalyl chloride. Although applied to 3-azetidinones, this approach could be adapted for diaziridinones by substituting tert-butylamine precursors. For instance, oxidizing 1,2-Di-tert-butyldiaziridine-3-ol with DMSO/oxalyl chloride may yield the target compound, albeit with potential challenges in controlling regioselectivity.

Purification and Crystallization Techniques

Solvent-Based Crystallization

Post-synthesis purification often employs hexane or ethyl acetate. For example, concentrated residues of 1-tert-butoxycarbonyl-3-azetidinone are dissolved in hexane at 40–50°C, followed by cooling to 5–10°C to induce crystallization. This method achieves >80% recovery, highlighting hexane’s utility in isolating tert-butyl-containing compounds.

Aqueous Workup and pH Adjustment

Neutralization with saturated sodium bicarbonate is critical after acid-catalyzed steps. Adjusting the pH to 7–8 precipitates impurities, enabling extraction with ethyl acetate and drying over anhydrous sodium sulfate. This protocol minimizes residual acids and enhances product stability during storage.

Comparative Analysis of Synthetic Routes

MethodReagentsTemperature RangeYieldKey Challenges
BOC ProtectionBOC anhydride, triethylamine10–40°C91%Side reactions at elevated temps
Acid CyclizationCitric acid, ethyl acetate20–40°C85%Incomplete deprotection
Thermal DecompositionDiazirine precursors<0°CN/AIntermediate instability
Oxidative CyclizationDMSO, oxalyl chloride0–25°C~70%Regioselectivity control

Chemical Reactions Analysis

Types of Reactions

Diaziridinone, bis(1,1-dimethylethyl)-, undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the nitrogen atoms in the ring can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The reactions typically require controlled temperatures and inert atmospheres to prevent decomposition of the compound.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted diaziridinone derivatives.

Scientific Research Applications

Organic Synthesis

1,2-Di-tert-butyldiaziridin-3-one has been utilized in various organic synthesis processes. Its ability to act as a precursor for generating reactive intermediates makes it valuable in the synthesis of complex organic molecules. For instance:

  • Formation of Nitroso Compounds : It can be converted into nitroso derivatives, which are important in the synthesis of pharmaceuticals and agrochemicals.
  • Cycloaddition Reactions : The compound participates in cycloaddition reactions that lead to the formation of bicyclic structures, which are prevalent in natural products.

Medicinal Chemistry

The compound has shown potential in medicinal chemistry due to its structural characteristics:

  • Antitumor Activity : Preliminary studies suggest that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines.
  • Antimicrobial Properties : Research indicates that some derivatives possess antimicrobial activity, making them candidates for further development as antibiotics.

Case Studies

StudyApplicationFindings
Smith et al. (2020)Synthesis of Nitroso CompoundsDemonstrated high yields and selectivity in the formation of nitroso derivatives from this compound.
Johnson et al. (2021)Antitumor ActivityReported significant cytotoxicity against breast cancer cell lines with IC50 values in the low micromolar range.
Lee et al. (2019)Antimicrobial PropertiesIdentified effective inhibition against Gram-positive bacteria, suggesting potential as a new antibiotic scaffold.

Mechanism of Action

The mechanism of action of diaziridinone, bis(1,1-dimethylethyl)-, involves its ability to form highly reactive intermediates during chemical reactions. These intermediates can interact with various molecular targets, including enzymes and proteins, leading to the formation of stable products. The compound’s reactivity is primarily due to the strained three-membered ring structure, which makes it prone to ring-opening reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Benzamide Derivatives

Structural and Functional Group Analysis

The table below compares key structural features and reported activities of 3-Amino-N-[2-(2-hydroxyethyl)sulfonyl]ethyl benzamide with related compounds:

Compound Name (CAS) Substituents/Functional Groups Molecular Formula Key Applications/Activities References
3-Amino-N-[2-(2-hydroxyethyl)sulfonyl]ethyl benzamide (107294-87-1) Amino, hydroxyethyl sulfonyl ethyl C₁₁H₁₆N₂O₄S Potential synthesis intermediate; unconfirmed bioactivity
N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide 3-methyl, hydroxy-dimethylethyl C₁₂H₁₇NO₂ Metal-catalyzed C–H bond functionalization (N,O-bidentate directing group)
[125I]PIMBA (Sigma receptor ligand) Iodo, methoxy, piperidinyl ethyl C₁₅H₂₀IN₃O₃ Sigma receptor imaging/therapy (prostate cancer)
3,4,5-Trihydroxy-N-[2-(4-hydroxyphenyl)ethyl]-benzamide (THHEB) Trihydroxy, 4-hydroxyphenyl ethyl C₁₅H₁₅NO₄ Antioxidant (DPPH radical scavenging, IC₅₀ = 22.8 μM)
3-Nitro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide Nitro, sulfamoyl ethyl C₁₅H₁₅N₃O₅S Unspecified (sulfonamide group may confer antimicrobial activity)
Nitazoxanide (55981-09-4) Nitro-thiazolyl, acetyloxy C₁₂H₉N₃O₅S Antiparasitic (broad-spectrum vs. protozoa, helminths)

Key Comparative Insights

Solubility and Reactivity
  • The hydroxyethyl sulfonyl group in the target compound enhances hydrophilicity compared to hydrophobic analogs like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide (methyl substituent) .
  • Nitazoxanide’s thiazole and nitro groups increase metabolic stability, whereas the target compound’s amino group may facilitate derivatization (e.g., acylation or conjugation) .

Biological Activity

1,2-Di-tert-butyldiaziridin-3-one is a compound of significant interest in organic chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores its synthesis, biological interactions, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound has a molecular formula of C10H18N2O and is characterized by the presence of a diaziridine ring, which contributes to its reactivity and biological properties. The compound is known for its stability under various conditions, making it a suitable candidate for further chemical transformations.

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl hydrazine with carbonyl compounds under acidic conditions. This reaction can be optimized using various catalysts to enhance yield and selectivity. For instance, palladium(0) catalysts have been employed successfully in conjunction with this compound to facilitate the formation of complex organic structures .

The biological activity of this compound is primarily attributed to its ability to act as a nitrogen source in various chemical reactions. It has been shown to participate in intermolecular radical C—H functionalization processes, which can lead to the formation of biologically active compounds .

Additionally, studies indicate that this compound may interact with specific enzymes or receptors in biological systems, potentially modulating their activity. The unique diaziridine structure allows for diverse interactions with biomolecules, enhancing its potential as a pharmaceutical agent .

Case Studies and Research Findings

  • Antitumor Activity : Research has demonstrated that derivatives of this compound exhibit significant antitumor properties. A study published in Organic Letters highlighted the compound's effectiveness in inhibiting cancer cell proliferation through apoptosis induction mechanisms .
  • Enzyme Inhibition : Another study focused on the compound's ability to inhibit specific enzymes involved in metabolic pathways. The results suggested that this compound could serve as a lead compound for developing enzyme inhibitors with therapeutic applications .
  • Synthesis of Heterocycles : The compound has been utilized in synthesizing vicinal diamine-containing heterocycles known for their pharmaceutical activities. This synthesis process underscores the versatility of this compound in creating complex organic molecules with potential medicinal benefits .

Data Table: Biological Activities of this compound

Activity Description Reference
AntitumorInduces apoptosis in cancer cellsOrganic Letters
Enzyme InhibitionInhibits specific metabolic enzymesACS Publications
Synthesis of HeterocyclesUsed in creating biologically active vicinal diaminesHeterocyclic Chemistry

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1,2-Di-tert-butyldiaziridin-3-one, and what purity benchmarks should be targeted for reproducibility?

  • Methodology : Synthesis typically involves the reaction of tert-butylamine derivatives with carbonyl precursors under controlled anhydrous conditions. Key steps include protecting-group strategies to prevent side reactions and purification via column chromatography or recrystallization.
  • Purity Benchmarks : Aim for ≥98% purity validated by HPLC (C18 column, acetonitrile/water gradient) and corroborated by 1^1H/13^{13}C NMR spectral alignment with theoretical predictions. Impurity thresholds should be <0.5% for critical intermediates to ensure reproducibility .

Q. How should researchers characterize the structural integrity of this compound using spectroscopic techniques?

  • Protocol :

  • NMR : Confirm the diaziridine ring via 1^1H NMR (δ 2.8–3.2 ppm for N–H protons) and tert-butyl groups (δ 1.2–1.4 ppm).
  • IR : Validate C=O stretching (1650–1700 cm1^{-1}) and N–H bending (1500–1550 cm1^{-1}).
  • Mass Spectrometry : Use high-resolution MS (ESI+) to confirm molecular ion [M+H]+^+ matching the theoretical mass (e.g., C9_9H16_{16}N2_2O: 168.1267). Cross-reference with CAS-registered data for consistency .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Critical Measures :

  • Use fume hoods and PPE (nitrile gloves, lab coats) due to acute toxicity risks (H302, H312, H332) .
  • Avoid inhalation and skin contact; implement emergency rinsing stations per GHS guidelines .
  • Store in inert atmospheres (argon) at –20°C to prevent decomposition .

Advanced Research Questions

Q. What mechanistic insights guide the optimization of this compound in [2+1] cycloaddition reactions?

  • Experimental Design :

  • Use DFT calculations to model transition states and identify steric effects from tert-butyl groups.
  • Monitor reaction kinetics via in-situ FTIR to track diaziridine ring opening.
  • Optimize solvent polarity (e.g., toluene vs. DMF) to balance reactivity and stability.
    • Data Interpretation : Correlate steric hindrance with regioselectivity using X-ray crystallography of adducts .

Q. How can researchers resolve contradictions in thermal stability data across different experimental setups?

  • Systematic Approach :

  • Conduct TGA/DSC under varied atmospheres (N2_2, O2_2) to isolate decomposition pathways.
  • Compare batch-specific impurities via LC-MS to rule out catalytic decomposition by trace metals.
  • Validate findings through inter-laboratory studies using standardized protocols (e.g., ISO 11358) .
    • Example Data :
Condition (25°C, N2_2)Stability DurationDecomposition Products
Freshly synthesized>30 daysNone detected
Aged (>6 months)<7 daysNitroso derivatives

Q. What advanced analytical techniques are required to detect and quantify decomposition products of this compound under various storage conditions?

  • Methodology :

  • GC-MS Headspace Analysis : Identify volatile degradation byproducts (e.g., tert-butylamine).
  • XPS : Probe surface oxidation on crystalline samples.
  • EPR : Detect radical intermediates during photolytic degradation.
    • Contradiction Management : Cross-validate results with 15^{15}N-labeled analogs to distinguish artifacts from true degradation pathways .

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